molecular formula C8H17Br B12394808 2-Ethylhexyl bromide-d17

2-Ethylhexyl bromide-d17

Cat. No.: B12394808
M. Wt: 210.23 g/mol
InChI Key: NZWIYPLSXWYKLH-MMDJZGHJSA-N
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Description

2-Ethylhexyl bromide-d17: is a deuterium-labeled derivative of 2-Ethylhexyl bromide. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling. The deuterium labeling allows for the tracking and quantification of the compound in various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl bromide-d17 involves the deuteration of 2-Ethylhexyl bromide. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient replacement of hydrogen atoms with deuterium. The final product is then purified and tested for isotopic purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl bromide-d17 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylhexyl bromide-d17 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl bromide-d17 is primarily related to its role as a labeled compound. The deuterium atoms in the molecule allow researchers to track its movement and transformation in various systems. This tracking is facilitated by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C8H17Br

Molecular Weight

210.23 g/mol

IUPAC Name

3-[bromo(dideuterio)methyl]-1,1,1,2,2,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptane

InChI

InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D

InChI Key

NZWIYPLSXWYKLH-MMDJZGHJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])Br

Canonical SMILES

CCCCC(CC)CBr

Origin of Product

United States

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